2,2-Dimethylbutan-1-amine
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Overview
Description
2,2-Dimethylbutan-1-amine is an organic compound with the molecular formula C6H15N. It is a primary amine characterized by a butane backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2,2-dimethylbutyl halides under nucleophilic substitution conditions. This reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Scientific Research Applications
2,2-Dimethylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic attacks. These interactions enable it to act as a ligand in coordination complexes and as a precursor in the synthesis of more complex molecules .
Comparison with Similar Compounds
2,2-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the amine group.
2,2-Dimethylpropan-1-amine: A structural isomer with a different arrangement of the carbon chain.
N,N-Dimethylbutan-1-amine: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness: Its primary amine group allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes .
Properties
Molecular Formula |
C6H15N |
---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H15N/c1-4-6(2,3)5-7/h4-5,7H2,1-3H3 |
InChI Key |
PZVPOYBHOPRJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CN |
Origin of Product |
United States |
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